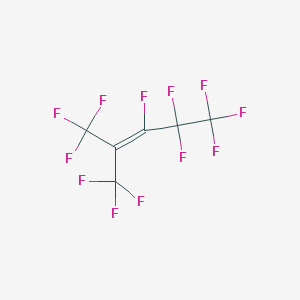

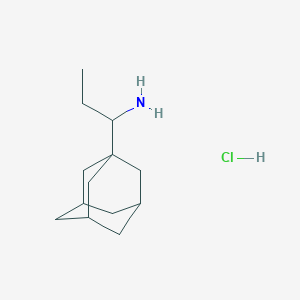

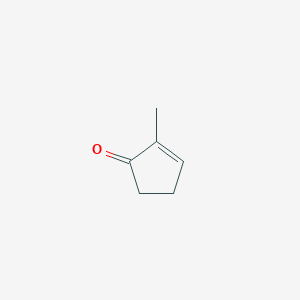

![molecular formula C12H18O4 B072854 Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 1459-96-7](/img/structure/B72854.png)

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

概要

説明

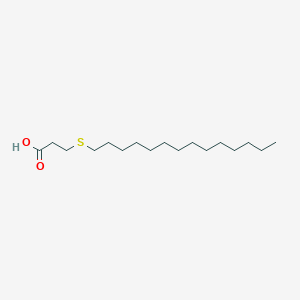

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is a chemical compound with the molecular formula C12H18O4 . It has an average mass of 226.269 Da and a monoisotopic mass of 226.120514 Da . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate consists of a bicyclic octane ring with two ester functional groups attached at the 1,4-positions . The molecule has 4 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 273.6±20.0 °C at 760 mmHg, and a flash point of 127.0±20.2 °C . It has a polar surface area of 53 Å2 and a molar refractivity of 56.6±0.3 cm3 . It is not easily soluble in water, but can be mixed with many organic solvents .科学的研究の応用

Lipid Metabolism Research

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate has been used in the synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes, which are of interest in the study of agents affecting lipid metabolism . The compound serves as an intermediate in the synthesis of potential cholesterol-lowering agents .

Transparent Metal-Organic Frameworks (MOFs)

The compound has been used in the preparation of transparent porous materials, specifically metal-organic frameworks (MOFs) . These MOFs offer a unique opportunity due to their tunable pore size. However, aromatic linkers present strong absorption and reduce the transparency . The use of bicyclic organic dicarboxylic linkers, such as Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, can help overcome this challenge .

Solid Solvent Applications

The MOFs prepared using Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate can be used as solid solvents . This provides a different access towards the study of molecules under solid confined space .

Dye Lasers and Fluorescence Microscopy

While not directly related to Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, its relative compound 1,4-Diazabicyclo[2.2.2]octane is used in dye lasers and in mounting samples for fluorescence microscopy . It’s possible that Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate could have similar applications.

Anti-Fade Reagent

1,4-Diazabicyclo[2.2.2]octane has also been used as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes . Again, it’s possible that Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate could have similar applications.

作用機序

Mode of Action

It is known that the compound is used in the preparation of cycloalkanecarboxamides and related compounds as modulators of the integrated stress pathway . .

Biochemical Pathways

It is known that it is used in the synthesis of cycloalkanecarboxamides, which are known to modulate the integrated stress pathway

Result of Action

It is known that the compound is used in the synthesis of cycloalkanecarboxamides, which are known to modulate the integrated stress pathway . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

特性

IUPAC Name |

dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVTVDGSLEUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(CC1)(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384379 | |

| Record name | dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

CAS RN |

1459-96-7 | |

| Record name | dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) in the synthesis of copolyesters?

A: DMCD-2 is a cycloaliphatic diester that, when incorporated into copolyesters, contributes to a higher glass transition temperature (Tg) compared to other similar cycloaliphatic diesters. [, ] A higher Tg means the polymer transitions from a glassy to a rubbery state at a higher temperature, potentially leading to materials with enhanced thermal stability and mechanical properties at elevated temperatures. Specifically, the copolyester based on DMCD-2 exhibited a Tg of up to 115 °C. []

Q2: How does the incorporation of DMCD-2 affect the properties of copolyesters compared to other similar diesters?

A: Incorporating DMCD-2 into copolyesters, particularly with dimethyl-1,4-cyclohexane dicarboxylate (DMCD), leads to a linear increase in Tg with increasing DMCD-2 content. [] This allows for the fine-tuning of the material's thermal properties. Additionally, dynamic mechanical analysis (DMA) revealed that all cycloaliphatic copolyesters, including those with DMCD-2, exhibit secondary relaxations attributed to conformational changes in the cyclohexylene rings. [] These relaxations can influence the polymer's flexibility and impact its performance in specific applications.

Q3: Are there any established methods for efficiently synthesizing Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2)?

A: Yes, research indicates a convenient one-pot synthesis method for DMCD-2. [] This approach simplifies the preparation process, potentially leading to increased efficiency and cost-effectiveness compared to multi-step syntheses. This readily available precursor further facilitates the use of DMCD-2 in the development of novel copolyesters and other polymeric materials.

Q4: Are there any environmental concerns associated with Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) and the resulting polymers?

A: While the provided research articles do not delve into the environmental impact of DMCD-2 or the copolyesters synthesized with it, this aspect requires consideration. Further research should investigate the biodegradability of these polymers and explore strategies for recycling and responsible waste management to minimize any potential negative environmental effects. [] Understanding the life cycle of these materials is crucial for developing sustainable polymer technologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。